molecular formula C9H9F B058173 4-Fluoro-alpha-methylstyrene CAS No. 350-40-3

4-Fluoro-alpha-methylstyrene

Cat. No.: B058173
CAS No.: 350-40-3
M. Wt: 136.17 g/mol
InChI Key: VIXHMBLBLJSGIB-UHFFFAOYSA-N
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Description

4-Fluoro-alpha-methylstyrene (CAS 350-40-3) is a fluorinated aromatic hydrocarbon with the molecular formula C₉H₉F and a molecular weight of 136.17 g/mol. Its IUPAC name is 1-fluoro-4-(prop-1-en-2-yl)benzene, and its structure features a vinyl group (-CH₂C=CH₂) substituted with a methyl group and a fluorine atom at the para position of the benzene ring . Key properties include:

  • Boiling point: 183°C
  • Density: 1.009 g/cm³
  • Flash point: 53°C (flammable liquid, H226 hazard)
  • Refractive index: 1.511 .

This compound is primarily used in pharmaceutical synthesis (e.g., intermediates for antidepressants like paroxetine) and polymer research due to its reactive vinyl group . It is stabilized with tert-butylcatechol (TBC) to prevent polymerization during storage .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-alpha-methylstyrene can be synthesized through several methods. One common approach involves the fluorination of alpha-methylstyrene using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction typically occurs in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-alpha-methylstyrene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the aromatic ring can be substituted with other functional groups using appropriate reagents.

    Polymerization: Similar to other styrene derivatives, this compound can undergo polymerization to form polymers with unique properties.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.

    Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used for polymerization reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.

Major Products Formed

    Substitution: Products with various functional groups replacing the fluorine atom.

    Oxidation: Oxidized derivatives of this compound.

Scientific Research Applications

Chemistry

4-Fluoro-alpha-methylstyrene serves as a crucial building block in organic synthesis. Its unique reactivity allows for:

  • Substitution Reactions : The fluorine atom can be replaced with various functional groups, expanding the diversity of synthesized compounds.
  • Polymerization : This compound can undergo polymerization to produce specialty polymers with tailored properties, such as increased thermal stability and altered mechanical characteristics.

Table 1: Polymerization Properties

PropertyValue
Polymerization TypeRadical and Cationic
Initiators UsedBenzoyl peroxide, AIBN
Thermal StabilityEnhanced due to fluorination

Biology

Research has indicated potential biological interactions involving this compound:

  • Microbial Metabolism : Certain bacteria, such as Pseudomonas fluorescens, can metabolize this compound, converting it into phenylacetic acids through biotransformation processes.

Case Study 1: Biotransformation by Pseudomonas fluorescens

A study highlighted the ability of Pseudomonas fluorescens to convert this compound into various chiral products with significant enantiomeric excess.

CompoundYield (%)Enantiomeric Excess (%)
This compound3340
4-Chloro-alpha-methylstyrene3835

Medicine

The compound has been explored for its potential in drug development:

  • Pharmaceutical Precursors : It can serve as a precursor for synthesizing pharmaceutical compounds due to its ability to undergo various chemical transformations.

Industry

In industrial applications, this compound is utilized in producing specialty polymers and materials with unique properties. Its incorporation into polymer matrices enhances performance characteristics such as chemical resistance and thermal stability.

The biological activity of this compound has been investigated in terms of its metabolic pathways and toxicity profiles:

  • Microbial Degradation : Studies indicate that this compound can be degraded by specific microbial strains, highlighting its potential environmental impact.

Case Study 2: Environmental Impact Assessment

An environmental study assessed the persistence of this compound in contaminated sites. While some microbial strains could degrade it, others showed resistance, leading to concerns about accumulation in sediments.

Toxicity Studies

Toxicity assessments have shown that exposure to high concentrations of this compound can lead to significant effects on aquatic organisms, including behavioral changes and physiological stress.

Mechanism of Action

The mechanism of action of 4-fluoro-alpha-methylstyrene involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can significantly alter the electronic properties of the compound, affecting its reactivity and stability. This can influence how the compound interacts with enzymes, receptors, and other biological molecules, potentially leading to unique biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-alpha-methylstyrene

  • Molecular formula : C₉H₉Cl
  • Molecular weight : 152.62 g/mol
  • Key differences: The chlorine atom (Cl) replaces fluorine, increasing molecular weight and altering electronic effects. Hazards: Similar flammability (H226) but may exhibit distinct toxicity profiles due to chlorine’s higher polarizability .

Allylbenzene

  • Molecular formula : C₉H₁₀
  • Molecular weight : 118.18 g/mol
  • Key differences: Lacks both the methyl group and fluorine substituents, simplifying its structure. Lower boiling point (~156°C) due to reduced molecular weight and absence of electronegative substituents. Used in fragrances and as a monomer in polystyrene production, differing from 4-Fluoro-alpha-methylstyrene’s specialized pharmaceutical applications .

o-Vinyltoluene

  • Molecular formula : C₉H₁₀
  • Molecular weight : 118.18 g/mol
  • Key differences :
    • Features a methyl group at the ortho position instead of fluorine.
    • Higher steric hindrance around the vinyl group may reduce polymerization rates compared to this compound.
    • Common applications include copolymer production with styrene .

alpha-Methylstyrene

  • Molecular formula : C₉H₁₀
  • Molecular weight : 118.18 g/mol
  • Key differences: No fluorine substituent, leading to lower polarity and boiling point (~165°C). Widely used in resins and adhesives, whereas this compound’s fluorine atom enables niche reactivity in cross-coupling reactions .

Trans-1,2-diphenylethylene (Stilbene)

  • Molecular formula : C₁₄H₁₂
  • Molecular weight : 180.25 g/mol
  • Key differences :
    • A conjugated diene with two phenyl groups, enabling applications in organic electronics and photochemistry.
    • Lacks the fluorine and methyl groups, resulting in distinct electronic properties and higher thermal stability .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
This compound C₉H₉F 136.17 183 1.009 Pharmaceuticals, polymers
4-Chloro-alpha-methylstyrene C₉H₉Cl 152.62 ~190 (estimated) 1.12 (estimated) Polymer modifiers
Allylbenzene C₉H₁₀ 118.18 156 0.89 Fragrances, polystyrene
alpha-Methylstyrene C₉H₁₀ 118.18 165 0.91 Resins, adhesives
Trans-1,2-diphenylethylene C₁₄H₁₂ 180.25 307 0.97 Organic electronics

Biological Activity

4-Fluoro-alpha-methylstyrene (CAS 350-40-3) is a fluorinated derivative of alpha-methylstyrene, characterized by the presence of a fluorine atom at the para position of the phenyl ring. This compound has garnered attention in various fields, including synthetic organic chemistry and environmental microbiology, due to its unique biological activities and potential applications.

  • Molecular Formula : C9_9H9_9F
  • IUPAC Name : 1-fluoro-4-(prop-1-en-2-yl)benzene
  • Appearance : Clear colorless to pale yellow liquid
  • Refractive Index : 1.5085 - 1.5145 @ 20°C

Biological Activity Overview

The biological activity of this compound can be explored through its metabolic pathways, toxicity profiles, and applications in biotransformation processes.

Metabolic Pathways

Research indicates that this compound can undergo microbial degradation. For instance, certain strains of bacteria, such as Pseudomonas fluorescens, have been shown to metabolize substituted styrenes, including fluorinated variants. In one study, it was demonstrated that these bacteria can convert this compound into various phenylacetic acids through co-metabolic processes, highlighting its potential as a substrate for biotransformation .

Toxicity Studies

The toxicity of this compound has been evaluated in several studies. The compound exhibits moderate toxicity to aquatic organisms, with LC50 values indicating potential risks to aquatic ecosystems. For example, studies have shown that exposure to this compound can lead to significant behavioral and physiological changes in fish species .

Case Study 1: Biotransformation by Pseudomonas fluorescens

A comprehensive study examined the biotransformation capabilities of Pseudomonas fluorescens ST with various styrenes, including this compound. The bacteria were able to convert this compound into chiral phenylacetic acids with notable enantiomeric excess. The study reported that the transformation yields were significantly influenced by the substrate's structure and the bacterial strain used .

CompoundYield (%)Enantiomeric Excess (%)
This compound3340
4-Chloro-alpha-methylstyrene3835

Case Study 2: Environmental Impact Assessment

An environmental assessment highlighted the persistence of this compound in contaminated sites. It was found that while some microbial strains could degrade the compound, others exhibited resistance, leading to accumulation in sediments. This behavior raises concerns regarding its long-term ecological impacts .

Research Findings

  • Microbial Degradation : Various microbial strains have shown capability to degrade fluorinated styrenes, with Rhodococcus opacus and Pseudomonas fluorescens being particularly effective .
  • Toxicological Effects : Toxicity assessments indicate that exposure to high concentrations can lead to reproductive and developmental effects in aquatic organisms .
  • Synthetic Applications : The unique reactivity of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Fluoro-alpha-methylstyrene, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization reactions. For example, refluxing this compound with ethylamine and aqueous formaldehyde yields tetrahydropyridine derivatives . Key optimization parameters include reaction time (e.g., 12–24 hours), temperature (controlled reflux), and stoichiometric ratios of reagents. Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction completion. Post-synthesis purification often involves column chromatography or recrystallization to isolate high-purity products.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Nuclear magnetic resonance (NMR) spectroscopy, including 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR, is critical for structural elucidation. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns . For crystalline derivatives, X-ray diffraction (XRD) provides unambiguous structural data, as demonstrated in fluorinated pyrimidine analogs .

Q. How should this compound be stored to maintain stability during experiments?

The compound is sensitive to moisture and light. Store under inert gas (e.g., argon) at –20°C in amber glass vials. Degradation products can form if exposed to acidic/basic conditions or elevated temperatures, necessitating periodic purity checks via NMR or GC-MS .

Advanced Research Questions

Q. What strategies mitigate byproduct formation in the synthesis of this compound derivatives?

Byproducts often arise from competing reaction pathways, such as over-alkylation or isomerization. Strategies include:

  • Catalyst modulation : Use Lewis acids (e.g., BF3_3·Et2_2O) to direct regioselectivity.
  • Temperature control : Lower temperatures reduce side reactions (e.g., <50°C for cyclization steps) .
  • Additive screening : Additives like molecular sieves absorb water, minimizing hydrolysis .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculations assess transition states and intermediate stability. Tools like Autodock or Surflex-Dock model ligand-protein interactions for pharmacological derivatives . For example, fluorine’s electronegativity can be parameterized to predict its impact on reaction kinetics or binding affinity.

Q. How do researchers resolve contradictions in reported data (e.g., conflicting NMR shifts or reaction yields)?

Contradictions may stem from solvent effects, impurities, or instrumental calibration. To address these:

  • Replicate experiments : Use standardized protocols (e.g., identical deuterated solvents for NMR).
  • Cross-validate data : Compare with XRD or high-resolution mass spectra .
  • Meta-analysis : Review literature for systematic biases (e.g., solvent polarity in 19F^{19}\text{F} NMR) .

Q. Methodological Considerations

Q. What analytical workflows are recommended for quantifying this compound in complex mixtures?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) separates the compound from byproducts.
  • Calibration curves : Prepare standards in the matrix of interest (e.g., biological fluids) to account for matrix effects.
  • Internal standards : Deuterated analogs (e.g., d3d_3-4-Fluoro-alpha-methylstyrene) improve quantification accuracy .

Q. How can fluorination patterns influence the compound’s physicochemical properties?

Fluorine’s strong electron-withdrawing effect increases lipophilicity (logP) and metabolic stability. Substituent positioning (e.g., para vs. meta) alters steric hindrance and electronic interactions, as shown in fluorinated benzamide derivatives . Computational tools like COSMO-RS predict solubility and partition coefficients .

Properties

IUPAC Name

1-fluoro-4-prop-1-en-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9F/c1-7(2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXHMBLBLJSGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80188532
Record name 1-Fluoro-4-(isopropenyl)benzene
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Molecular Weight

136.17 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

350-40-3
Record name 1-Fluoro-4-(1-methylethenyl)benzene
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Record name 1-Fluoro-4-(isopropenyl)benzene
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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